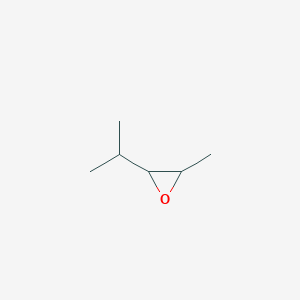

Oxirane, 2-methyl-3-(1-methylethyl)-

Description

BenchChem offers high-quality Oxirane, 2-methyl-3-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2-methyl-3-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1192-31-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-methyl-3-propan-2-yloxirane |

InChI |

InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |

InChI Key |

AYTCGOOJNRZGBU-UHFFFAOYSA-N |

SMILES |

CC1C(O1)C(C)C |

Canonical SMILES |

CC1C(O1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

"Oxirane, 2-methyl-3-(1-methylethyl)- chemical properties"

A-Technical-Guide-to-Oxirane-2-methyl-3-(1-methylethyl)-

An In-depth Technical Guide on the Core Chemical Properties of Oxirane, 2-methyl-3-(1-methylethyl)-

Introduction

Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-isopropyl-3-methyloxirane or 4-methyl-2,3-epoxypentane, is a substituted epoxide.[1][2] Epoxides are three-membered cyclic ethers that are characterized by a strained ring, making them highly reactive and useful intermediates in organic synthesis. This guide provides a comprehensive overview of the known chemical properties, synthetic pathways, and reaction mechanisms of this specific epoxide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The fundamental identifiers and computed physical properties of Oxirane, 2-methyl-3-(1-methylethyl)- are summarized below. These values are crucial for its application in experimental settings and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 1192-31-0 | [1][2] |

| IUPAC Name | 2-methyl-3-propan-2-yloxirane | [2] |

| Synonyms | 2-Isopropyl-3-methyloxirane, 4-methyl-2,3-epoxypentane | [2] |

| InChI Key | AYTCGOOJNRZGBU-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1C(O1)C(C)C | [2] |

| Kovats Retention Index | Standard non-polar: 695.9, 696.2, 696.3, 696.6 | [2][3] |

Synthesis and Reactivity

Synthesis Pathway: Epoxidation of an Alkene

A common and direct method for synthesizing epoxides is through the epoxidation of the corresponding alkene.[4][5] For Oxirane, 2-methyl-3-(1-methylethyl)-, the precursor alkene is 4-methyl-2-pentene.[6] The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]

The diagram below illustrates the general synthesis pathway.

Caption: General synthesis of the target epoxide via alkene epoxidation.

Characteristic Reaction: Acid-Catalyzed Ring-Opening

Due to significant ring strain, epoxides readily undergo ring-opening reactions under both acidic and basic conditions.[7][8][9][10] Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] A nucleophile then attacks one of the electrophilic carbons of the epoxide ring. In the case of an asymmetric epoxide like this one, the nucleophile will preferentially attack the more substituted carbon, following a mechanism that has both SN1 and SN2 characteristics.[7][9][10]

The logical flow of this reaction is depicted below.

Caption: Mechanism for acid-catalyzed epoxide ring-opening.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and utilization of chemical compounds. Below are generalized protocols for key analytical techniques relevant to Oxirane, 2-methyl-3-(1-methylethyl)-.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For epoxides, characteristic signals appear in specific regions of the spectrum.[11][12][13]

-

¹H NMR: Protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[13] The splitting patterns provide information about the connectivity of adjacent protons.

-

¹³C NMR: The carbon atoms of the epoxide ring are deshielded and generally appear in the 40-60 ppm region.[14]

Protocol Outline:

-

Sample Preparation: Dissolve a small quantity (5-20 mg) of the purified epoxide in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹H NMR, typically 16-64 scans are sufficient. For ¹³C NMR, a larger number of scans may be needed to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the structure.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17] While epoxides do not have a single, highly characteristic absorption band, the presence of C-O stretching and the absence of other functional groups (like hydroxyl or carbonyl) can confirm its identity.[14]

Protocol Outline:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with neat liquid.[17][18]

-

Background Spectrum: Collect a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are averaged to improve the signal quality.

-

Analysis: The spectrum is analyzed for the presence of C-O stretching bands (around 1250 cm⁻¹) and characteristic C-H stretching and bending vibrations. The absence of a broad O-H band (3200-3600 cm⁻¹) and a strong C=O band (1650-1800 cm⁻¹) is also indicative of a pure epoxide.[14]

c) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates components of a mixture and provides mass information for each component, allowing for both qualitative and quantitative analysis.[19][20]

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the epoxide in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.

-

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum (fingerprint) for the compound.

-

Analysis: The retention time from the GC helps identify the compound, while the mass spectrum confirms its molecular weight and structure.

Characterization Workflow

The logical workflow for the complete characterization of a synthesized epoxide sample is outlined in the diagram below.

Caption: Standard workflow for the synthesis and characterization of an epoxide.

References

- 1. Oxirane, 2-methyl-3-(1-methylethyl)- [webbook.nist.gov]

- 2. Oxirane, 2-methyl-3-(1-methylethyl)- | C6H12O | CID 527855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.virginia.gov [data.virginia.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 15. ejournal.upi.edu [ejournal.upi.edu]

- 16. rtilab.com [rtilab.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. Fourier transform infrared spectroscopy [bio-protocol.org]

- 19. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]

- 20. mdpi.com [mdpi.com]

Technical Guide: Physical Properties of 2-Methyl-3-isopropyloxirane and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physical property data for 2-methyl-3-isopropyloxirane and its close structural analogs, cis- and trans-2-methyl-3-propyloxirane. Due to the limited availability of experimental data for 2-methyl-3-isopropyloxirane, this guide leverages data from these analogs to provide insights into its expected physical characteristics.

Core Physical Properties

The physical properties of oxiranes are crucial for understanding their behavior in various chemical and biological systems. These properties influence reactivity, solubility, and bioavailability. Below is a compilation of available data for cis- and trans-2-methyl-3-propyloxirane, which serve as valuable reference points for estimating the properties of 2-methyl-3-isopropyloxirane.

Data Presentation: Physical Properties of 2-Methyl-3-propyloxirane Isomers

| Property | cis-2-Methyl-3-propyloxirane | trans-2-Methyl-3-propyloxirane | Data Type |

| Molecular Formula | C₆H₁₂O[1][2][3] | C₆H₁₂O[4][5] | - |

| Molecular Weight | 100.16 g/mol [1][6][7] | 100.1589 g/mol [4][5] | Computed/Experimental |

| Boiling Point | 108.4°C at 760 mmHg[1] | Not available | Experimental |

| Density | 0.846 g/cm³[1] | Not available | Experimental |

| Refractive Index | 1.412[1] | Not available | Experimental |

| Flash Point | 11.5°C[1] | Not available | Experimental |

| Vapor Pressure | 30.4 mmHg at 25°C[1] | Not available | Experimental |

Experimental Protocols

Standard methodologies are employed to determine the key physical properties of organic compounds like oxiranes. While specific experimental details for 2-methyl-3-isopropyloxirane are not available, the following outlines the general protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is simple distillation .

-

Apparatus Setup: A distillation flask is filled with the sample, boiling chips are added to ensure smooth boiling, and a thermometer is placed such that its bulb is just below the side arm of the flask. The flask is connected to a condenser, which is in turn connected to a receiving flask.

-

Heating: The distillation flask is gently heated.

-

Data Collection: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. It is typically determined using a pycnometer .

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer of a known volume is weighed.

-

Measurement of Pycnometer with Sample Mass: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer .

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of the sample are placed on the prism of the refractometer.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Temperature control is crucial as the refractive index is temperature-dependent.

Synthesis Workflow: Alkene Epoxidation

2,3-disubstituted oxiranes such as 2-methyl-3-isopropyloxirane are commonly synthesized through the epoxidation of the corresponding alkene. This reaction involves the addition of an oxygen atom across the double bond of the alkene. A common and effective method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: General workflow for the synthesis of a 2,3-disubstituted oxirane via alkene epoxidation.

References

- 1. Cas 6124-90-9,rel-2α*-Propyl-3α*-methyloxirane | lookchem [lookchem.com]

- 2. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]

- 3. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]

- 4. Oxirane, 2-methyl-3-propyl-, trans- [webbook.nist.gov]

- 5. Oxirane, 2-methyl-3-propyl-, trans- [webbook.nist.gov]

- 6. (2R,3S)-2-methyl-3-propyloxirane | C6H12O | CID 10931377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxirane, 2-methyl-3-propyl-, cis- (CAS 6124-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic and Synthetic Profile of Oxirane, 2-methyl-3-(1-methylethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2,3-Epoxy-4-methylpentane. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, synthesis, and drug development by consolidating key spectral information, outlining relevant experimental protocols, and visualizing synthetic and analytical workflows.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | PubChem[1] |

| Synonyms | 2,3-Epoxy-4-methylpentane, 4-methyl-2,3-epoxypentane | PubChem[1] |

| CAS Number | 1192-31-0 | PubChem[1] |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| InChIKey | AYTCGOOJNRZGBU-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

This section summarizes the available spectroscopic data for Oxirane, 2-methyl-3-(1-methylethyl)-, including Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available in readily accessible format |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the molecule and its fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 56 | High | [C₄H₈]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 45 | Medium | [C₂H₅O]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

| 100 | Low | [M]⁺ (Molecular Ion) |

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center. The relative intensities are qualitative and may vary depending on the specific instrument and conditions used.

Infrared (IR) Spectroscopy

The vapor-phase infrared spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1250 | Strong | C-O stretch (epoxide ring) |

| ~840 | Strong | C-O-C symmetric stretch (epoxide ring) |

Note: The IR data is based on information from SpectraBase. The exact peak positions and intensities can vary based on the experimental setup.

Experimental Protocols

This section details the methodologies for the key spectroscopic techniques cited. While specific parameters for the analysis of Oxirane, 2-methyl-3-(1-methylethyl)- are not always available, generalized protocols relevant to a volatile organic compound of this nature are provided.

¹³C NMR Spectroscopy (General Protocol)

-

Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei.

-

Number of Scans: A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, which can range from hundreds to thousands depending on the sample concentration.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap analyzer).

-

Sample Preparation: The neat liquid sample is typically diluted in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Gas Chromatography Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scanned over a mass range of m/z 40-400.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

-

Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak is used for identification by comparing it to spectral libraries (e.g., NIST).

Vapor Phase Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

-

Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell and allowed to vaporize. Alternatively, the headspace vapor above the liquid can be sampled.

-

Acquisition Parameters:

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

-

Data Processing: A background spectrum of the empty gas cell is first recorded and then subtracted from the sample spectrum to obtain the absorbance or transmittance spectrum of the compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of Oxirane, 2-methyl-3-(1-methylethyl)-.

Caption: Synthetic route to Oxirane, 2-methyl-3-(1-methylethyl)-.

Caption: General workflow for spectroscopic analysis.

References

"Molecular weight of Oxirane, 2-methyl-3-(1-methylethyl)-"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-methyl-3-isopropyloxirane or 4-methyl-2,3-epoxypentane, is a saturated heterocyclic compound. Its molecular structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with methyl and isopropyl substituents. The oxirane (or epoxide) ring is a key functional group in organic synthesis and is present in a variety of biologically active molecules. Due to the strained nature of the three-membered ring, epoxides are reactive intermediates, susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity makes them valuable precursors for the synthesis of various difunctionalized compounds. This guide provides a comprehensive overview of the chemical and physical properties of Oxirane, 2-methyl-3-(1-methylethyl)-, a detailed experimental protocol for its synthesis and characterization, and a discussion of the potential biological significance of oxirane-containing compounds.

Core Data Summary

A summary of the key quantitative data for Oxirane, 2-methyl-3-(1-methylethyl)- is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 100.16 g/mol | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| CAS Number | 1192-31-0 | [1] |

| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | [1] |

| Synonyms | 4-methyl-2,3-epoxypentane, 2-isopropyl-3-methyloxirane | |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Kovats Retention Index (Standard non-polar) | 695.9, 696.2, 696.3, 696.6 | [1] |

Experimental Protocols

The synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- can be achieved through the epoxidation of the corresponding alkene, 4-methyl-2-pentene, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). The following protocol is a representative procedure based on established methods for alkene epoxidation.

Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- via Epoxidation

Materials:

-

4-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-pentene (1.0 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

-

Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in dichloromethane. Slowly add the m-CPBA solution to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alkene.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield the pure Oxirane, 2-methyl-3-(1-methylethyl)-.

Characterization

The structure and purity of the synthesized Oxirane, 2-methyl-3-(1-methylethyl)- can be confirmed by various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the epoxide ring. A reference to the ¹³C NMR spectrum of this compound can be found in the Journal of Organic Chemistry, 1975, volume 40, page 184.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will provide information on the purity of the compound and its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the epoxide ring.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Oxirane, 2-methyl-3-(1-methylethyl)-.

Logical Relationship: Epoxidation Mechanism

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism."

Discussion of Biological Relevance

While specific biological activities of Oxirane, 2-methyl-3-(1-methylethyl)- are not extensively documented in publicly available literature, the oxirane moiety is a significant pharmacophore in numerous biologically active compounds. The high reactivity of the epoxide ring allows these molecules to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the therapeutic effects of some anticancer drugs.

Furthermore, epoxides are known metabolites of various endogenous and xenobiotic compounds, formed through the action of cytochrome P450 enzymes. The biological effects of these metabolites can range from detoxification to the initiation of toxic or carcinogenic processes. Therefore, understanding the chemistry and reactivity of simple epoxides like Oxirane, 2-methyl-3-(1-methylethyl)- is fundamental for research in toxicology, drug metabolism, and the design of new therapeutic agents. Researchers in drug development may find this compound or its derivatives useful as scaffolds or intermediates for the synthesis of more complex molecules with potential therapeutic applications.

References

In-depth Technical Guide: 2-Methyl-3-propan-2-yloxirane (CAS 1192-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1192-31-0. The internationally recognized IUPAC name for this substance is 2-methyl-3-propan-2-yloxirane .[1] It is also commonly known by its synonym, 2,3-Epoxy-4-methylpentane .[2][3][4] This document details its chemical and physical properties, provides a protocol for its synthesis, and includes relevant spectroscopic data for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-methyl-3-propan-2-yloxirane is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-propan-2-yloxirane | [1] |

| CAS Number | 1192-31-0 | [2][3][4] |

| Molecular Formula | C₆H₁₂O | [2][3] |

| Molecular Weight | 100.16 g/mol | [3] |

| Synonyms | 2,3-Epoxy-4-methylpentane, Pentane, 2,3-epoxy-4-methyl- | [2][3][4] |

| Kovats Retention Index (Standard non-polar) | 712.4, 713.6, 715.4 | [1] |

Synthesis Protocol: Epoxidation of 4-Methyl-2-pentene

The primary method for the synthesis of 2,3-epoxy-4-methylpentane is through the epoxidation of its corresponding alkene, 4-methyl-2-pentene. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Principle

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid. This results in the formation of a three-membered epoxide ring and the corresponding carboxylic acid as a byproduct. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond.

Experimental Procedure

Materials:

-

4-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-methyl-2-pentene in dichloromethane (CH₂Cl₂).

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled alkene solution. The slow addition is crucial to control the reaction temperature, as the epoxidation is an exothermic process.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-epoxy-4-methylpentane.

-

The crude product can be further purified by fractional distillation or column chromatography.

Spectroscopic Data

Characterization of the synthesized 2,3-epoxy-4-methylpentane can be performed using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like epoxides. The retention time in a gas chromatogram can help identify the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming the structure.

-

Kovats Retention Index: The experimental Kovats retention indices on a standard non-polar column are reported as 712.4, 713.6, and 715.4.[1] These values can be used for identification when comparing with a known standard under the same GC conditions.

Biological Activity and Applications

Currently, there is limited specific information available in the public domain regarding the detailed biological activities or industrial applications of 2-methyl-3-propan-2-yloxirane. A related compound, (2R,3S)-2-methyl-3-propyloxirane, has been noted as a metabolite observed in cancer metabolism, suggesting that epoxides of this nature could play a role in biological systems.[5] However, further research is required to elucidate the specific biological functions and potential applications of CAS 1192-31-0. The general class of epoxy resins finds wide industrial use in adhesives, coatings, and composite materials, but specific applications for this particular monoepoxide are not well-documented.[6]

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,3-epoxy-4-methylpentane.

Caption: General workflow for the synthesis of 2,3-epoxy-4-methylpentane.

Logical Relationship of Characterization

This diagram shows the logical flow of characterizing the synthesized product.

References

- 1. 4-Methyl-2,3-epoxypentane, cis | C6H12O | CID 6431171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,3-Epoxy-4-methylpentane | 1192-31-0 [chemicalbook.com]

- 5. 2,3-Epoxyperfluoro-3-isopropyl-4-methylpentane | C9F18O | CID 10950707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-(1-methylethyl)-oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane, a chiral epoxide with potential applications in synthetic organic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to present a detailed analysis of its stereochemistry, synthesis, characterization, and separation. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers working with this and similar chiral epoxides.

Introduction

Chiral epoxides are versatile building blocks in asymmetric synthesis, serving as key intermediates in the preparation of a wide array of enantiomerically pure pharmaceuticals and biologically active molecules. The stereochemistry of the epoxide ring dictates the spatial arrangement of functional groups in the final product, making the synthesis and characterization of individual stereoisomers a critical aspect of modern drug development. 2-Methyl-3-(1-methylethyl)-oxirane possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This guide will explore the synthesis, separation, and characterization of these stereoisomers.

Stereoisomers of 2-Methyl-3-(1-methylethyl)-oxirane

The four stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane are comprised of two pairs of enantiomers. The cis-isomers are (2R,3S) and (2S,3R), while the trans-isomers are (2R,3R) and (2S,3S).

Synthesis of Stereoisomers

The most effective method for the enantioselective synthesis of the stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane is the Sharpless asymmetric epoxidation of the corresponding allylic alcohols, (E)- and (Z)-4-methyl-2-penten-1-ol.[1][2] This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-4-methyl-2-penten-1-ol

This protocol is adapted from established procedures for Sharpless asymmetric epoxidation.[3][4]

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C. Add titanium(IV) isopropoxide (1.0 eq) followed by either (+)-diethyl tartrate ((+)-DET) for the (2R,3R)-epoxide or (-)-diethyl tartrate ((-)-DET) for the (2S,3S)-epoxide (1.2 eq). Stir the mixture for 30 minutes.

-

Reaction: To the catalyst mixture, add a solution of (E)-4-methyl-2-penten-1-ol (1.0 eq) in CH₂Cl₂ dropwise.

-

Oxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise, maintaining the temperature at -20 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Separation of Stereoisomers

The separation of the enantiomeric pairs and diastereomers can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) for volatile epoxides.[5][6]

Experimental Protocol: Chiral Gas Chromatography

This protocol provides a general method for the separation of the stereoisomers. Optimization of parameters will be required for baseline separation.

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., β-DEX™ or γ-DEX™), is recommended.[7]

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 200 °C.

-

Detector: Flame ionization detector (FID) at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp at a slow rate (e.g., 2 °C/min) to an appropriate final temperature (e.g., 150 °C). Isothermal conditions may also be effective.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.

Characterization of Stereoisomers

Characterization of the individual stereoisomers relies on a combination of spectroscopic techniques. The following data are predicted based on values for analogous aliphatic epoxides.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | cis-Isomers (2R,3S)/(2S,3R) | trans-Isomers (2R,3R)/(2S,3S) |

| H-2 | ~2.9 | ~2.7 |

| H-3 | ~2.6 | ~2.4 |

| CH(CH₃)₂ | ~1.6 | ~1.7 |

| CH₃ (on ring) | ~1.2 | ~1.3 |

| (CH₃)₂CH | ~0.9-1.0 | ~0.9-1.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | cis-Isomers (2R,3S)/(2S,3R) | trans-Isomers (2R,3R)/(2S,3S) |

| C-2 | ~60-62 | ~62-64 |

| C-3 | ~63-65 | ~65-67 |

| C H(CH₃)₂ | ~30-32 | ~30-32 |

| C H₃ (on ring) | ~17-19 | ~13-15 |

| (C H₃)₂CH | ~19-21 | ~19-21 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of all stereoisomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 100. Key fragmentation patterns for aliphatic epoxides include cleavage of the C-C bond adjacent to the oxirane ring.[11][12]

Table 3: Predicted Key Mass Spectral Fragments

| m/z | Fragment Ion |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 57 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Quantitative Data

The following table presents hypothetical quantitative data for the stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane, based on typical outcomes of Sharpless asymmetric epoxidations and the physical properties of similar compounds.

Table 4: Predicted Quantitative Data

| Stereoisomer | Synthesis Method | Expected ee (%) | Predicted Specific Rotation [α]D (c=1, CHCl₃) |

| (2R,3R) | Sharpless Epoxidation of (E)-alkene with (+)-DET | >95 | Positive |

| (2S,3S) | Sharpless Epoxidation of (E)-alkene with (-)-DET | >95 | Negative |

| (2R,3S) | Sharpless Epoxidation of (Z)-alkene with (+)-DET | >90 | Positive |

| (2S,3R) | Sharpless Epoxidation of (Z)-alkene with (-)-DET | >90 | Negative |

Conclusion

This technical guide provides a framework for the synthesis, separation, and characterization of the four stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane. While direct experimental data for this specific molecule is limited, the application of well-established methodologies such as Sharpless asymmetric epoxidation and chiral gas chromatography, combined with the analysis of spectroscopic data from analogous compounds, allows for a robust and predictive understanding of its chemical properties. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of these chiral building blocks in the development of new chemical entities.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. gcms.cz [gcms.cz]

- 7. gcms.cz [gcms.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. rsc.org [rsc.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. whitman.edu [whitman.edu]

"Literature review of Oxirane, 2-methyl-3-(1-methylethyl)-"

An In-depth Technical Guide on a Sparsely Characterized Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of Oxirane, 2-methyl-3-(1-methylethyl)-, also known by its CAS Registry Number 1192-31-0 and synonyms such as 4-methyl-2,3-epoxypentane and 2-isopropyl-3-methyloxirane. Despite its simple structure, this epoxide is not extensively documented in publicly available scientific literature. This review consolidates the available chemical and physical data, proposes a general synthetic approach based on established chemical principles, and identifies significant gaps in the existing knowledge, particularly concerning its biological activity and detailed experimental protocols. The aim is to provide a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

Oxirane, 2-methyl-3-(1-methylethyl)-, is a saturated three-membered cyclic ether. The epoxide functional group is of significant interest in organic synthesis and medicinal chemistry due to its inherent ring strain, which makes it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular architectures. While many epoxides have been investigated for their biological activities, including antimicrobial and cytotoxic effects, the specific biological profile of Oxirane, 2-methyl-3-(1-methylethyl)- remains largely unexplored in the current body of scientific literature.

This guide summarizes the known physicochemical properties of the title compound, outlines a general and plausible synthetic methodology, and presents the limited available spectroscopic data for related isomers. A critical aspect of this review is the identification of the current lack of quantitative biological data and detailed experimental protocols, highlighting opportunities for future research in this area.

Physicochemical Properties

The fundamental physicochemical properties of Oxirane, 2-methyl-3-(1-methylethyl)- have been primarily derived from computational models and database entries. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| CAS Registry Number | 1192-31-0 | PubChem[1] |

| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | PubChem[1] |

| Synonyms | 4-methyl-2,3-epoxypentane, 2-isopropyl-3-methyloxirane | PubChem[1] |

| XLogP3-AA (Computed) | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 100.088815002 Da | PubChem[1] |

| Topological Polar Surface Area | 12.5 Ų | PubChem[1] |

Synthesis

Proposed Synthetic Pathway: Epoxidation of 4-methyl-2-pentene

The epoxidation of an alkene is a well-established transformation, typically achieved using a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability, relative stability, and high efficiency. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the double bond of the alkene.

The logical workflow for this synthesis is depicted in the following diagram:

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the epoxidation of 4-methyl-2-pentene. Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized based on laboratory experiments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-pentene (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: To the cooled solution, add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure epoxide.

Expected Stereochemistry: The epoxidation reaction is stereospecific. Therefore, the epoxidation of (E)-4-methyl-2-pentene will yield the trans-epoxide, while the epoxidation of (Z)-4-methyl-2-pentene will yield the cis-epoxide.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for Oxirane, 2-methyl-3-(1-methylethyl)- is not available in the reviewed literature. However, data for the related isomer, 1,2-Epoxy-4-methylpentane, is available and can serve as a point of reference.

Table 2: Spectroscopic Data for 1,2-Epoxy-4-methylpentane (CAS 23850-78-4)

| Data Type | Key Features | Source |

| ¹³C NMR | A literature reference points to a ¹³C NMR spectrum for this compound, but the specific chemical shifts are not readily available without accessing the primary source. | SpectraBase[2] |

| Mass Spectrum (EI) | The mass spectrum is available in the NIST WebBook. | NIST WebBook[3] |

It is anticipated that the ¹H NMR spectrum of Oxirane, 2-methyl-3-(1-methylethyl)- would show characteristic signals for the protons on the oxirane ring, typically in the range of 2.5-3.5 ppm. The isopropyl and methyl groups would exhibit signals in the upfield region. The ¹³C NMR spectrum would show signals for the two carbons of the epoxide ring in the range of approximately 40-60 ppm. An IR spectrum would be expected to show C-O-C stretching vibrations for the epoxide ring around 1250 cm⁻¹ and 800-950 cm⁻¹.

Biological Activity

A thorough search of the scientific literature, including major chemical and biological databases, did not yield any specific reports on the biological activity of Oxirane, 2-methyl-3-(1-methylethyl)-. While the epoxide moiety is a feature in some biologically active molecules, and some commercial epoxy resins have demonstrated antimicrobial properties, there is no direct evidence to suggest any particular biological function for this specific compound.[4][5]

The absence of data on the biological activity of this compound represents a significant knowledge gap. Future research could involve screening this epoxide for a range of biological activities, including but not limited to:

-

Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity: Against various cancer cell lines to assess any potential anticancer effects.

-

Enzyme inhibition: Targeting specific enzymes where an epoxide might act as an electrophilic trap.

A general workflow for preliminary biological screening is proposed below:

Conclusion and Future Directions

For researchers in drug discovery and materials science, this presents an opportunity. The synthesis and subsequent biological screening of this compound could lead to the discovery of novel biological activities. Furthermore, the detailed spectroscopic characterization and the development of a robust, high-yielding synthetic protocol would be valuable contributions to the chemical literature. Future work should focus on the practical synthesis and purification of this epoxide, followed by a comprehensive spectroscopic analysis and a broad-based screening for biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-

Introduction

Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-isopropyl-3-methyloxirane or 4-methyl-2,3-epoxypentane, is a valuable epoxide intermediate in organic synthesis.[1][2] Its stereoisomers serve as chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products. The primary and most direct method for synthesizing this oxirane is through the epoxidation of the corresponding alkene, 4-methyl-2-pentene.[3] This process involves the addition of a single oxygen atom across the double bond of the alkene.[4]

Various methods have been developed for the epoxidation of alkenes, ranging from classic approaches using peroxy acids to modern catalytic systems that offer improved selectivity and efficiency under milder conditions. The choice of method often depends on the desired stereochemistry (cis/trans diastereomers), the scale of the reaction, and the functional group tolerance required. These notes provide an overview of common synthetic strategies and detailed protocols for laboratory-scale synthesis.

Synthetic Pathways Overview

The synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- can be approached via two main strategies: the direct epoxidation of an alkene precursor or a multi-step chiral pool synthesis starting from an amino acid. The direct epoxidation of 4-methyl-2-pentene is the most common route.

Figure 1: Key synthetic routes to 2-isopropyl-3-methyloxirane and related compounds.

Application Notes

The epoxidation of 4-methyl-2-pentene can be achieved using several oxidizing agents and catalyst systems. The stereochemistry of the starting alkene (cis- or trans-4-methyl-2-pentene) dictates the relative stereochemistry of the resulting epoxide, with the reaction typically proceeding with retention of configuration.

-

Peroxy-acid Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for epoxidizing a wide range of alkenes. The reaction is straightforward and generally provides good yields. It proceeds through a concerted mechanism, often referred to as the "Butterfly mechanism."

-

Metal-Catalyzed Epoxidation: Transition metal complexes can catalyze epoxidation reactions using hydrogen peroxide (H₂O₂) or alkyl hydroperoxides as the terminal oxidant.[5] Methyltrioxorhenium (MTO) is a highly efficient catalyst that works with H₂O₂, offering a greener alternative to peroxy acids.[6][7] The addition of a nitrogen-based ligand, such as pyridine, can further enhance the catalyst's efficiency.[7]

-

Enantioselective Epoxidation: For drug development and the synthesis of chiral molecules, producing a single enantiomer of the epoxide is often necessary. This can be achieved through asymmetric epoxidation methods, such as the Sharpless epoxidation for allylic alcohols, or by using chiral catalysts.[8] While 4-methyl-2-pentene is not an allylic alcohol, this highlights the availability of methods for stereocontrol in epoxide synthesis. An alternative is the chiral pool synthesis, starting from readily available chiral molecules like amino acids.[9]

Quantitative Data Summary

The following table summarizes various catalytic systems used for the epoxidation of alkenes, providing a comparative overview of reaction conditions and yields. While data for the specific substrate 4-methyl-2-pentene is not always available, results for analogous cis-olefins and other substrates demonstrate the efficacy of these methods.

| Substrate | Oxidant | Catalyst / Reagent | Solvent | Temp (°C) | Time | Yield (%) | Ref. |

| General Alkenes | m-CPBA | None | CH₂Cl₂ | 0 - RT | 1-4 h | Good to Excellent | [10] |

| Conjugated Dienes | 30% H₂O₂ | MTO (5 mol%), Pyridine (12 mol%) | CH₂Cl₂ | -5 to RT | 3-16 h | 79-92% | [7] |

| Various Olefins | Peracetic Acid | [MnII(R,R-mcp)(CF₃SO₃)₂] | - | - | - | High | [6] |

| cis-Stilbene | t-BuOOH | [CpMo(CO)₃X] type | CH₂Cl₂ | 22 | 4 h | Quantitative | [5] |

| Lipophilic Alkenes | H₂O₂ | MnSO₄ / Bicarbonate | Ionic Liquid | RT | - | - | [6] |

Note: Yields and conditions are highly substrate-dependent. This table serves as a general guide for selecting a starting point for optimization.

Experimental Protocols

Protocol 1: Epoxidation of 4-Methyl-2-pentene using m-CPBA

This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

4-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

Dissolve 4-methyl-2-pentene (1.0 equiv) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2 equiv) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure oxirane.

Protocol 2: Catalytic Epoxidation using Methyltrioxorhenium (MTO) and Hydrogen Peroxide

This protocol is adapted from general procedures for MTO-catalyzed epoxidations.[7]

Materials:

-

4-methyl-2-pentene

-

Methyltrioxorhenium (MTO)

-

Pyridine

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

10% Tetrasodium EDTA solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add 4-methyl-2-pentene (1.0 equiv), anhydrous dichloromethane (to achieve ~0.2 M), methyltrioxorhenium (MTO, 0.05 equiv, 5 mol%), and pyridine (0.12 equiv, 12 mol%).[7]

-

Cool the resulting yellow solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (1.5 equiv) dropwise to the stirring solution.

-

Stir the reaction mixture at 0 °C to room temperature for the required time (typically 3-16 hours), monitoring by TLC.[7]

-

Once the reaction is complete, quench by adding a 10% tetrasodium EDTA solution. The mixture should turn colorless.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or distillation.

Visualized Workflow and Logic

The general laboratory workflow for the synthesis, purification, and analysis of the target oxirane follows a logical progression of steps common to many organic syntheses.

Figure 2: General experimental workflow for oxirane synthesis.

References

- 1. Oxirane, 2-methyl-3-(1-methylethyl)- [webbook.nist.gov]

- 2. Oxirane, 2-methyl-3-(1-methylethyl)- | C6H12O | CID 527855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 7. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. "4-Benzoyl-4-methyl-1, 2-epoxypentane, An attempted synthesis" by Robert L. Snell [scholarsmine.mst.edu]

Asymmetric Synthesis of Chiral 2-Methyl-3-isopropyloxirane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-methyl-3-isopropyloxirane, a valuable chiral building block in organic synthesis. The protocols focus on two highly effective methods for the enantioselective epoxidation of the precursor alkene, cis-4-methyl-2-pentene: the Jacobsen-Katsuki epoxidation and the Shi epoxidation using a fructose-derived chiral ketone.

Introduction

Chiral epoxides are critical intermediates in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. 2-Methyl-3-isopropyloxirane, with its two contiguous stereocenters, presents a synthetic challenge that can be addressed through modern asymmetric catalysis. The methods detailed below offer reliable routes to access specific stereoisomers of this compound with high enantiopurity. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex, which is particularly effective for unfunctionalized cis-olefins.[1][2][3] The Shi epoxidation, an example of organocatalysis, employs a chiral ketone to generate a reactive dioxirane in situ, also showing high efficiency for the epoxidation of various alkenes.

Key Synthetic Pathways

The primary approach for the asymmetric synthesis of chiral 2-methyl-3-isopropyloxirane is the enantioselective epoxidation of cis-4-methyl-2-pentene. The choice between the Jacobsen-Katsuki and Shi epoxidation methods may depend on catalyst availability, desired enantiomer, and reaction scale.

References

Application Notes and Protocols for the Purification of Oxirane, 2-methyl-3-(1-methylethyl)-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of Oxirane, 2-methyl-3-(1-methylethyl)-, a key intermediate in various synthetic pathways. The following protocols are based on established techniques for the purification of volatile, low-polarity epoxides and are adapted for the specific physicochemical properties of the target compound.

Compound Profile: Oxirane, 2-methyl-3-(1-methylethyl)-

A thorough understanding of the compound's properties is essential for selecting and optimizing a purification strategy.

| Property | Value | Source |

| CAS Number | 1192-31-0 | PubChem[1] |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 115-116 °C at 760 mmHg | Cheméo |

| Synonyms | 2-Isopropyl-3-methyloxirane, 4-Methyl-2,3-epoxypentane | PubChem[1] |

Purification Strategies

The selection of a suitable purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For Oxirane, 2-methyl-3-(1-methylethyl)-, which is a relatively volatile and non-polar compound, the primary purification techniques are fractional distillation and flash column chromatography. For very high purity on a small scale, preparative gas chromatography can be employed.

Fractional Distillation

Fractional distillation is a suitable method for large-scale purification and for removing impurities with significantly different boiling points.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Charge the crude Oxirane, 2-methyl-3-(1-methylethyl)- into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Distillation:

-

Begin heating the distillation flask gently using a heating mantle.

-

As the solution begins to boil, observe the vapor rising through the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

-

Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the purified epoxide. It is advisable to collect the distillate in several fractions.

-

-

Analysis: Analyze the collected fractions by Gas Chromatography (GC) or ¹H NMR to determine their purity.

-

Data Collection: Record the temperature range and volume of each fraction.

| Fraction | Temperature Range (°C) | Volume (mL) | Purity (GC Area %) |

| 1 (Forerun) | 80-110 | Variable | Variable |

| 2 (Main Fraction) | 110-116 | Variable | >98% |

| 3 (Residue) | >116 | Variable | Variable |

Note: The optimal pressure for distillation may be atmospheric or reduced, depending on the thermal stability of the compound and its impurities. For heat-sensitive compounds, vacuum distillation is recommended.

Logical Workflow for Fractional Distillation

Caption: Workflow for the purification of Oxirane, 2-methyl-3-(1-methylethyl)- by fractional distillation.

Flash Column Chromatography

Flash column chromatography is an effective method for purifying small to medium quantities of the epoxide from less volatile or more polar impurities.

Experimental Protocol:

-

Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for a non-polar compound like this epoxide is a mixture of hexane and ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.

-

Column Packing:

-

Select an appropriately sized flash chromatography column.

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

-

Collect fractions in test tubes or vials.

-

-

Analysis: Monitor the fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Collection:

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 98:2 to 95:5 v/v) |

| Sample Load | 1-10% of silica gel weight |

| Elution Mode | Isocratic or Gradient |

| Detection | TLC with a suitable stain (e.g., permanganate) |

Flash Chromatography Workflow

Caption: Step-by-step workflow for flash column chromatography purification.

Preparative Gas Chromatography (Prep GC)

For obtaining very high purity material on a small scale, preparative GC is an excellent option. This technique separates components of a mixture based on their volatility and interaction with a stationary phase in a gas chromatograph.

Experimental Protocol:

-

Instrument Setup:

-

Use a preparative gas chromatograph equipped with a suitable column (e.g., a packed column or a high-capacity capillary column with a non-polar stationary phase).

-

Set the injector and detector temperatures to ensure volatilization of the sample without degradation.

-

Program the oven temperature for optimal separation of the target compound from its impurities.

-

-

Sample Injection: Inject a small amount of the crude material into the GC.

-

Separation and Collection:

-

The components are separated as they travel through the column.

-

The effluent from the column is split between a detector and a collection port.

-

A trapping system, often cooled with a cryogen, is used to condense and collect the purified fractions as they elute.

-

-

Analysis: The purity of the collected fractions can be confirmed by analytical GC.

| Parameter | Suggested Value |

| Column | 5-10% SE-30 on Chromosorb W or similar |

| Injector Temperature | 150 °C |

| Oven Program | Isothermal at 80-100 °C or a slow ramp |

| Carrier Gas | Helium or Nitrogen |

| Detector | Thermal Conductivity Detector (TCD) |

| Trap Temperature | -78 °C (Dry ice/acetone) or lower |

Preparative GC Decision Pathway

Caption: Decision pathway for purification using preparative gas chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and confirms the identity of the compound by its mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified epoxide and to identify any remaining impurities. The ¹³C NMR spectrum of Oxirane, 2-methyl-3-(1-methylethyl)- has been reported in the literature, providing a reference for structural confirmation.[1]

By following these detailed protocols and adapting them to the specific requirements of the research, high-purity Oxirane, 2-methyl-3-(1-methylethyl)- can be obtained for use in subsequent applications.

References

Application Notes and Protocols: The Use of 2-Methyl-3-isopropyloxirane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and synthetic applications of 2-methyl-3-isopropyloxirane (also known as 2,3-epoxy-4-methylpentane), a versatile building block in organic synthesis. The protocols detailed below offer step-by-step procedures for its preparation and subsequent chemical transformations.

Introduction

2-Methyl-3-isopropyloxirane is a chiral epoxide that serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups. The presence of methyl and isopropyl substituents provides steric and electronic differentiation at the two carbons of the oxirane ring, influencing the regioselectivity of ring-opening reactions.

Synthesis of 2-Methyl-3-isopropyloxirane

The synthesis of 2-methyl-3-isopropyloxirane can be effectively achieved through the epoxidation of the corresponding alkene, 4-methyl-2-pentene. The diastereoselectivity of this reaction is a key consideration.

Protocol 1: Diastereoselective Epoxidation of 4-Methyl-2-pentene using m-CPBA

This protocol describes the synthesis of 2-methyl-3-isopropyloxirane via the epoxidation of (E)-4-methyl-2-pentene with meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically yields a mixture of cis and trans diastereomers.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-4-methyl-2-pentene (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).

-

Reagent Addition: To the stirred solution, add a solution of m-CPBA (1.1 eq) in DCM dropwise over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Quantitative Data:

| Alkene Isomer | Epoxidizing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| (E)-4-methyl-2-pentene | m-CPBA | DCM | >90 | Variable, often favors trans |

| (Z)-4-methyl-2-pentene | m-CPBA | DCM | >90 | Variable, often favors cis |

Logical Relationship of Epoxidation Stereochemistry

Caption: Stereochemical outcome of the epoxidation of 4-methyl-2-pentene isomers.

Applications in Organic Synthesis: Nucleophilic Ring-Opening Reactions

The primary application of 2-methyl-3-isopropyloxirane in organic synthesis is its reaction with nucleophiles, which proceeds via a ring-opening mechanism. The regioselectivity of this reaction is influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).

Protocol 2: Regioselective Ring-Opening with Grignard Reagents

This protocol details the reaction of 2-methyl-3-isopropyloxirane with a Grignard reagent, which typically attacks the less sterically hindered carbon atom.

Experimental Protocol:

-

Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF in a separate flame-dried flask under an inert atmosphere.

-

Reaction Setup: In another flame-dried, round-bottom flask, dissolve 2-methyl-3-isopropyloxirane (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.

-

Nucleophilic Addition: Add the prepared Grignard reagent (1.2 eq) to the solution of the epoxide dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the resulting alcohol by flash column chromatography.

Quantitative Data for Ring-Opening Reactions:

| Epoxide Isomer | Nucleophile | Product(s) | Regioselectivity (Attack at C2:C3) |

| cis or trans | CH₃MgBr | 3,4-dimethyl-2-pentanol | Major |

| cis or trans | LiAlH₄ | 4-methyl-2-pentanol and 2-methyl-3-pentanol | Dependent on hydride reagent |

Signaling Pathway of Nucleophilic Attack

Caption: Generalized pathway for the nucleophilic ring-opening of 2-methyl-3-isopropyloxirane.

Isomerization Reactions

Studies have shown that 2-methyl-3-isopropyloxirane can undergo isomerization reactions, where the regioselectivity of proton elimination is a key factor.[1] This reactivity can be harnessed for the synthesis of allylic alcohols.[1]

Conclusion

2-Methyl-3-isopropyloxirane is a valuable and versatile building block in organic synthesis. The protocols provided herein for its synthesis and subsequent nucleophilic ring-opening reactions offer a foundation for its use in the construction of complex molecular architectures. The stereochemical and regiochemical outcomes of these reactions can be controlled to a significant extent, making this epoxide a powerful tool for synthetic chemists in academia and industry. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic conditions is warranted to expand its synthetic utility.

References

Application Notes and Protocols: Reaction Mechanisms of 2-methyl-3-(1-methylethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving 2-methyl-3-(1-methylethyl)oxirane, a chiral epoxide with significant potential in organic synthesis and drug development. The regioselectivity and stereoselectivity of its ring-opening reactions are critical for the synthesis of complex molecular architectures.

Overview of Reactivity

2-methyl-3-(1-methylethyl)oxirane is an unsymmetrical epoxide, and its reactivity is governed by the electronic and steric properties of the methyl and isopropyl substituents. The primary reaction pathway for this class of compounds is the nucleophilic ring-opening of the strained three-membered ether ring. This can be achieved under either acidic or basic conditions, with the reaction conditions dictating the regiochemical outcome of the nucleophilic attack.

Key Reaction Types:

-

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom.[1][2][3][4]

-

Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.[2][3][5][6]

The stereochemistry of the ring-opening is consistently anti-addition, meaning the nucleophile attacks from the opposite face to the epoxide oxygen, resulting in an inversion of stereochemistry at the site of attack.[1][6]

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the reaction mechanism is a hybrid between SN1 and SN2.[2][3][4] The protonation of the epoxide oxygen is followed by the breaking of the carbon-oxygen bond, which develops a partial positive charge on the more substituted carbon. This is because the tertiary carbocation is more stable than the secondary carbocation. The nucleophile then attacks this more electrophilic carbon.

Representative Acid-Catalyzed Reactions and Regioselectivity

The following table summarizes the expected major products and regioselectivity for the acid-catalyzed ring-opening of 2-methyl-3-(1-methylethyl)oxirane with various nucleophiles.

| Nucleophile (Solvent) | Major Product | Regioselectivity (Attack at more substituted carbon) | Expected Yield (%) |

| H₂O / H₂SO₄ | 3-methyl-2-(1-methylethyl)-1,2-butanediol | > 95% | 85-95 |

| CH₃OH / H₂SO₄ | 1-methoxy-3-methyl-2-(1-methylethyl)-2-butanol | > 95% | 80-90 |

| Aniline / Acetic Acid | 2-(phenylamino)-3-methyl-2-(1-methylethyl)-1-butanol | > 90% | 75-85 |

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.

Experimental Protocol: Acid-Catalyzed Methanolysis

-